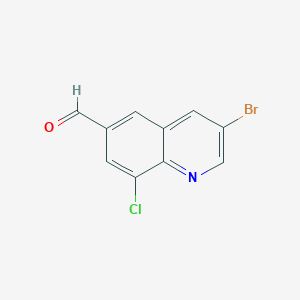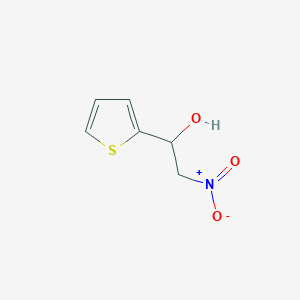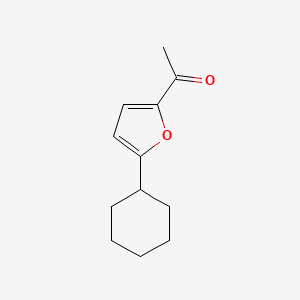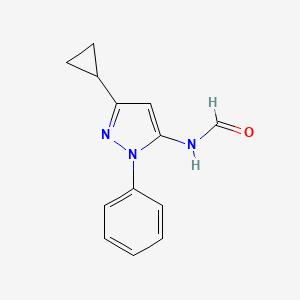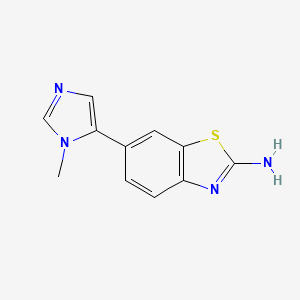
6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine is a compound that features both imidazole and benzothiazole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine typically involves the formation of the imidazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized from glyoxal and ammonia, while the benzothiazole ring can be formed from 2-aminothiophenol and carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the coupling of the imidazole and benzothiazole rings. The specific methods can vary depending on the desired scale of production and the available resources.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The imidazole and benzothiazole moieties can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and have similar biological activities.
Benzothiazole Derivatives: Compounds like riluzole and pramipexole contain the benzothiazole ring and are used in medicinal chemistry.
Uniqueness
6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine is unique due to the combination of both imidazole and benzothiazole moieties in a single molecule. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these rings.
Eigenschaften
Molekularformel |
C11H10N4S |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
6-(3-methylimidazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-15-6-13-5-9(15)7-2-3-8-10(4-7)16-11(12)14-8/h2-6H,1H3,(H2,12,14) |
InChI-Schlüssel |
PMXNHGGNYYBBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2=CC3=C(C=C2)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


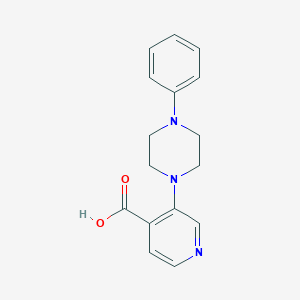
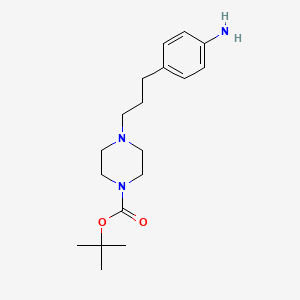
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)

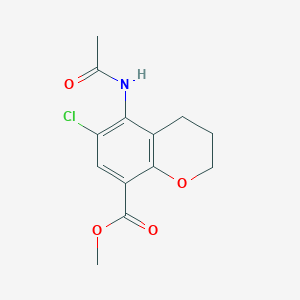
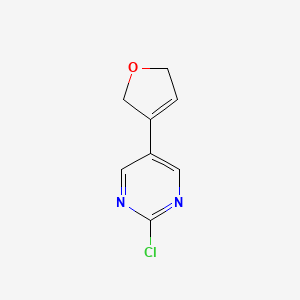
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
